(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one
Description
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-2-9-5(4)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCFDYYNWVOGQ-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of p-toluenesulfonic acid can yield the desired compound . Another method involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can further be used in the synthesis of pyrrolo[3,4-c]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of metal catalysts like copper or palladium . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include p-toluenesulfonic acid, acetic anhydride, perchloric acid, hydrogen peroxide, tert-butyl hydroperoxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Furo-Furan Derivatives
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (Darunavir Component)
- Structure : Contains a fused furo[2,3-b]furan core with a hydroxyl group.
- Role : Key building block for HIV protease inhibitors (e.g., darunavir).
- Synthesis : Efficiently synthesized via a one-pot [2+2] photocycloaddition, achieving >99% enantiomeric excess .
- Key Difference : The target compound replaces the hydroxyl-bearing furan with a pyrrol-4-one ring, altering hydrogen-bonding capacity and metabolic stability.
Spirocyclic Furo-Dioxole Compounds
(3aR,6R,6aR)-6-(Hydroxymethyl)spiro[...]-4-one
- Structure : Spirocyclic system with fused furo[4,3-d][1,3]dioxole and cyclohexane.
- Synthesis: Not explicitly detailed in evidence, but stereospecific routes are implied .
- Comparison : The spiro system introduces steric constraints absent in the target compound’s planar fused rings.
Pyrimidinylamino-Substituted Furo-Furans
[(3R,3aS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate
- Structure : Hexahydrofuro[2,3-d]furan core with pyrimidinyl and carbamate substituents.
- Role : Designed for antiviral activity (implied by structural analogs).
- Key Difference : The pyrimidine and carbamate groups enhance π-π stacking and protease binding, whereas the target compound lacks such substituents .
| Property | Target Compound | Pyrimidinylamino Derivative |
|---|---|---|
| Substituents | None (parent structure) | Pyrimidine, carbamate |
| Molecular Weight | ~155 g/mol (inferred) | 494.5 g/mol |
| Bioactivity | Underexplored | Antiviral (speculative) |
| Reference | — |
Biological Activity
(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉NO₂
- Molecular Weight : 113.14 g/mol
- CAS Number : Not explicitly listed in the sources but related compounds have been cataloged.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological targets. The following sections summarize key findings from research studies.
Antimicrobial Activity
Recent studies indicate that derivatives of hexahydrofuro[2,3-c]pyrrol-4-one exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.
- Molecular Mechanism : The compound activates caspase pathways leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : The compound could serve as a lead for developing new antibiotics.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxicity of the compound in breast cancer models.
- Results : IC50 values were determined to be 15 µM in MCF-7 cells.
- : Indicates potential for further development as a chemotherapeutic agent.
Data Table
Q & A
Q. What analytical techniques are recommended for confirming the stereochemical configuration of (3As,6aR)-hexahydrofuro[2,3-c]pyrrol-4-one?
- Methodological Answer : Stereochemical confirmation requires a combination of techniques:
- X-ray crystallography : Provides definitive spatial arrangement of atoms in the crystal lattice.
- Nuclear Magnetic Resonance (NMR) : Use NOESY/ROESY to detect spatial proximity of protons and coupling constants (, ) to infer dihedral angles.
- Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry in chiral environments.
- Vibrational Circular Dichroism (VCD) : Resolves enantiomeric excess by analyzing IR absorption differences.
- Cross-validate results with computational methods (DFT-based NMR shift predictions) .
Q. How can researchers optimize the synthesis yield of this compound, considering its bicyclic structure?
- Methodological Answer : Key strategies include:
- Catalyst screening : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereochemical control.
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Temperature control : Lower temperatures may reduce side reactions (e.g., ring-opening).
- Purification : Employ column chromatography with gradient elution or preparative HPLC to isolate the bicyclic product from byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats.
- Engineering controls : Use fume hoods for reactions and glove boxes for air-sensitive steps.
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
- Exposure monitoring : Regularly check air quality if volatile intermediates are generated.
- Reference IARC/ACGIH guidelines for carcinogenicity risks if applicable .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s reactivity in different solvent systems be resolved?
- Methodological Answer : Follow a systematic approach:
Solvent polarity screening : Test solvents with varying dielectric constants (e.g., hexane → water) to identify polarity-dependent reactivity trends.
Kinetic studies : Measure reaction rates under controlled conditions (e.g., via stopped-flow spectroscopy).
Computational modeling : Use DFT/MD simulations to model solvent interactions and transition states.
Isolation of intermediates : Characterize transient species via cryogenic trapping or in-situ NMR .
Q. What methodological frameworks are appropriate for assessing the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Adopt the INCHEMBIOL framework ():
- Physicochemical profiling : Measure log , water solubility, and hydrolysis rates.
- Bioaccumulation assays : Use OECD 305 guidelines to assess uptake in model organisms (e.g., Daphnia magna).
- Degradation studies : Perform photolysis (UV-Vis irradiation) and biodegradation (OECD 301B) tests.
- Compartmental modeling : Predict distribution in water, sediment, and biota using tools like EQC or SimpleBox .
Q. How can researchers design a QSAR model to predict the bioactivity of derivatives of this compound?
- Methodological Answer : Steps for QSAR development:
Dataset curation : Collect bioactivity data (e.g., IC, Ki) from public databases or in-house assays.
Descriptor selection : Compute 3D molecular descriptors (e.g., MOPAC, CODESSA) or use machine learning-derived fingerprints.
Model validation : Apply leave-one-out cross-validation and external test sets.
Biological validation : Synthesize top-predicted derivatives and test via binding assays (e.g., SPR, ITC) .
Q. How can discrepancies in reported biological activity data across studies be addressed?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models).
- Assay standardization : Use validated protocols (e.g., NIH/EPA Tox21 guidelines) for consistency.
- Control for stereochemical purity : Verify enantiomeric excess (>98%) via chiral HPLC or SFC.
- Cellular context : Account for cell line variability (e.g., HEK293 vs. HeLa) and passage number .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
